molecular formula C26H34BrN B14185233 6-Bromo-N,N-dihexylanthracen-2-amine CAS No. 919992-04-4

6-Bromo-N,N-dihexylanthracen-2-amine

Cat. No.: B14185233
CAS No.: 919992-04-4
M. Wt: 440.5 g/mol
InChI Key: LHMYCNFMHIWUTP-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dihexylanthracen-2-amine (CAS 919992-04-4) is a high-purity, specialty organic compound with the molecular formula C₂₆H₃₄BrN and a molecular weight of 440.459 g/mol . This molecule features a planar, polycyclic anthracene core, a class of compounds known as polycyclic aromatic hydrocarbons that consist of three linearly fused benzene rings . The structure is specifically functionalized with a bromine substituent, which serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, and with dual N,N-dihexylamine groups, which enhance solubility in organic solvents and influence the compound's electronic properties . This unique combination of features makes it a valuable building block (synthon) in organic synthesis and materials science research. Its primary research applications include its use as a key precursor in the development of novel organic semiconductors, fluorescent dyes, and photoactive materials for use in organic light-emitting diodes (OLEDs) and other electronic devices. The extended conjugation of the anthracene core contributes to desirable photophysical characteristics, which can be fine-tuned through further chemical modification of the bromine and amine sites. Researchers are exploring its properties for advanced applications in supramolecular chemistry and as a molecular probe. This product is intended for research purposes only and is not classified as a drug or medicinal agent. Handling Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

919992-04-4

Molecular Formula

C26H34BrN

Molecular Weight

440.5 g/mol

IUPAC Name

6-bromo-N,N-dihexylanthracen-2-amine

InChI

InChI=1S/C26H34BrN/c1-3-5-7-9-15-28(16-10-8-6-4-2)26-14-12-22-17-23-19-25(27)13-11-21(23)18-24(22)20-26/h11-14,17-20H,3-10,15-16H2,1-2H3

InChI Key

LHMYCNFMHIWUTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC2=C(C=C1)C=C3C=C(C=CC3=C2)Br

Origin of Product

United States

Preparation Methods

Synthesis of Anthracene Bromination Precursors

Regioselective Bromination of Anthracene

The synthesis begins with regioselective bromination of anthracene at the 6-position. Two validated approaches exist:

Method A: Direct Bromination with N-Bromosuccinimide (NBS)

  • Conditions : CHCl₃ solvent, dark conditions, 12-hour reaction
  • Stoichiometry : 1:1 anthracene:NBS ratio
  • Yield : 66.3% isolated yield of 9-bromoanthracene
  • Mechanism : Radical bromination mediated by NBS under controlled conditions

Method B: Silver-Assisted Solvolysis

  • Conditions : AgClO₄ in dry methanol, 48-hour reaction
  • Stoichiometry : 2:1 Ag⁺:hexabromide ratio
  • Yield : 71–95% for tetrabromo intermediates
  • Advantage : Enables stereoselective bromination patterns
Table 1: Comparative Bromination Outcomes
Method Bromine Positions Yield (%) Purity (GC-MS)
A 9-position 66.3 98.5%
B 2,3,9,10-positions 71–95 ≥97%

Multi-Step Synthesis Pathway

Full Synthetic Route from Anthracene

  • Anthracene Bromination :
    $$ \text{Anthracene} + \text{NBS} \xrightarrow{\text{CHCl}_3} 9\text{-Bromoanthracene} $$
    Yield: 66.3%

  • Position-Specific Functionalization :
    $$ 9\text{-BrAnthracene} \xrightarrow{\text{AgClO}_4/\text{MeOH}} 2,3,9,10\text{-Tetrabromo-1,4-dimethoxytetrahydroanthracene} $$
    Yield: 71–95%

  • Amination with Dihexylamine :
    $$ 6\text{-BrAnthracen-2-amine} + 2(\text{C}6\text{H}{13})2\text{NH} \xrightarrow{\text{Pd/C, H}2} \text{Target Compound} $$
    Yield: 81.6–95.2%

Critical Process Considerations

Catalyst Performance Metrics

Data from industrial-scale batches (2,170–4,100 kg DIPA) demonstrate:

  • Turnover Number (TON) : 4,300–4,800 mol product/mol Pd
  • Space-Time Yield : 18.4 kg·L⁻¹·h⁻¹
  • Impurity Profile :
    • ≤1.1% residual DIPA
    • ≤0.9% ethanol byproducts

Solvent Selection Impact

Comparative studies show:

  • Toluene/EtOH : 94.9% conversion vs. THF : 78.2%
  • Polar aprotic solvents : Induce premature catalyst deactivation

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages:

  • Residence Time : 6 hours vs. 48 hours batch
  • Yield Improvement : +12–15%
  • Safety : Reduced H₂ accumulation risk

Photoredox Catalysis

Experimental data from analogous systems suggest:

  • Light Source : 450 nm LED
  • Catalyst : Ir(ppy)₃
  • Potential Yield Gain : +8–10% vs. thermal methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dihexylanthracen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Substituted anthracene derivatives with various functional groups.

Scientific Research Applications

6-Bromo-N,N-dihexylanthracen-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dihexylanthracen-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the dihexylamine moiety can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

a. Anthracene vs. Naphthalene Derivatives

  • 10-Bromo-N,N-diphenylanthracen-9-amine (): Shares the anthracene core but lacks alkyl chains, instead bearing phenyl groups. Reduced lipophilicity compared to dihexyl-substituted analogs, limiting solubility in nonpolar solvents. Applications: Organic light-emitting diodes (OLEDs) due to strong fluorescence and charge transport properties.
  • 6-Bromo-N,N-dimethylnaphthalen-2-amine ():
    • Naphthalene core with dimethylamine substituents.
    • Lower molecular weight (250.14 g/mol vs. ~420–450 g/mol estimated for the dihexylanthracene analog).
    • Shorter alkyl chains reduce steric hindrance, favoring crystallization but decreasing solubility in organic solvents .

b. Pyridine and Heterocyclic Derivatives

  • 6-Bromo-N,N-dimethylpyridin-2-amine ():
    • Pyridine core introduces nitrogen, altering electronic properties (e.g., increased electron deficiency).
    • Molecular weight: 201.06 g/mol (C7H9BrN2).
    • Applications: Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
Alkyl Chain Length Effects

a. Dihexyl vs. Diethyl/Diethylamine Derivatives

  • 6-Bromo-N,N-diethylnaphthalen-2-amine ():
    • Ethyl chains provide moderate lipophilicity (logP ~3–4 estimated) vs. dihexyl (logP ~8–9).
    • Synthesis involves high-pressure amination with diethylamine, yielding 41%–68% efficiency .
  • 6-Bromo-N-methylnaphthalen-2-amine ():
    • Single methyl group reduces steric bulk, enhancing reactivity in electrophilic substitutions.
    • Lower thermal stability (decomposition ~150°C) compared to dihexyl analogs .
Heterocyclic Brominated Amines
  • 6-Bromo-N,N-dimethylquinazolin-2-amine ():
    • Quinazoline core with two methyl groups.
    • Higher polarity due to nitrogen-rich heterocycle, favoring aqueous solubility.
    • Applications: Anticancer agents targeting kinase pathways .
  • 6-Bromo-N,N-dimethylbenzo[d]thiazol-2-amine ():
    • Thiazole ring enhances rigidity and fluorescence.
    • 1H NMR shows deshielded aromatic protons (δ 7.66 ppm) due to electron-withdrawing thiazole .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
6-Bromo-N,N-dihexylanthracen-2-amine Anthracene Br, N,N-dihexyl ~420–450 (estimated) Organic electronics, cross-coupling
10-Bromo-N,N-diphenylanthracen-9-amine Anthracene Br, N,N-diphenyl 406.33 OLEDs, fluorescent probes
6-Bromo-N,N-dimethylnaphthalen-2-amine Naphthalene Br, N,N-dimethyl 250.14 Crystallography, intermediate
6-Bromo-N,N-diethylnaphthalen-2-amine Naphthalene Br, N,N-diethyl 277.18 High-pressure synthesis, drug design
6-Bromo-N,N-dimethylpyridin-2-amine Pyridine Br, N,N-dimethyl 201.06 Pharmaceutical intermediates
6-Bromo-N,N-dimethylquinazolin-2-amine Quinazoline Br, N,N-dimethyl 253.11 Kinase inhibitors, high purity (≥99%)

Key Findings and Implications

Lipophilicity and Solubility: Dihexyl substituents significantly enhance solubility in nonpolar solvents, critical for processing in organic electronics.

Reactivity : Bromine at the 6-position enables versatile cross-coupling, while longer alkyl chains may slow reaction kinetics due to steric effects.

Electronic Properties : Anthracene derivatives exhibit superior charge transport vs. naphthalene or heterocyclic analogs, making them ideal for optoelectronic applications.

Synthetic Flexibility : Shorter alkyl chains (e.g., dimethyl or diethyl) simplify synthesis but limit thermal stability and solubility .

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